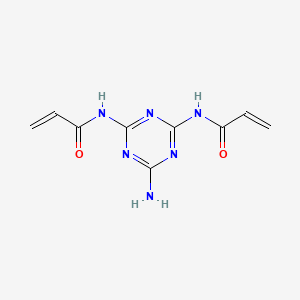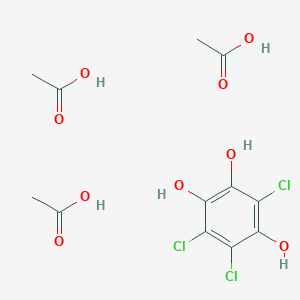
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is a chemical compound that combines the properties of acetic acid and a trichlorinated benzene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by the introduction of hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product. For instance, the chlorination process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization is also common to purify the final product.
化学反应分析
Types of Reactions
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated or fully hydrogenated derivatives.
科学研究应用
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which acetic acid;3,5,6-trichlorobenzene-1,2,4-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
3,5,6-Trichlorobenzene-1,2,4-triol: Lacks the acetic acid moiety but shares similar chlorination and hydroxylation patterns.
Acetic acid;2,4,6-trichlorophenol: Similar structure but with different positions of chlorine atoms and hydroxyl groups.
Uniqueness
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is unique due to the specific arrangement of chlorine and hydroxyl groups on the benzene ring, combined with the presence of an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
188729-33-1 |
|---|---|
分子式 |
C12H15Cl3O9 |
分子量 |
409.6 g/mol |
IUPAC 名称 |
acetic acid;3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3.3C2H4O2/c7-1-2(8)5(11)6(12)3(9)4(1)10;3*1-2(3)4/h10-12H;3*1H3,(H,3,4) |
InChI 键 |
FQTMYAGUBVUFBC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


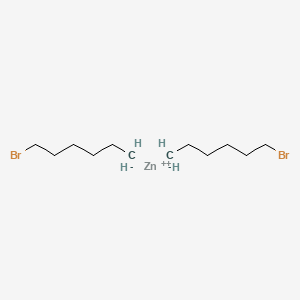
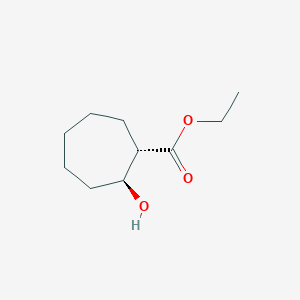
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
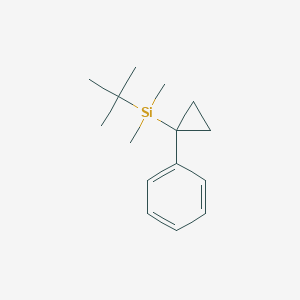

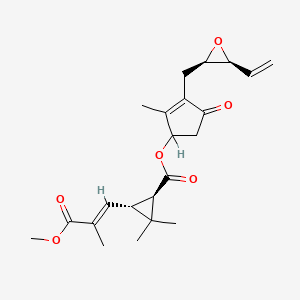
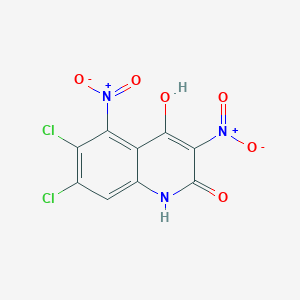
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
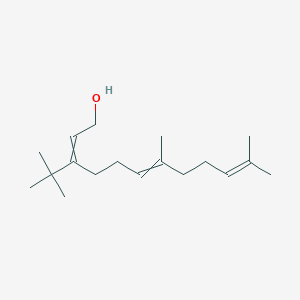
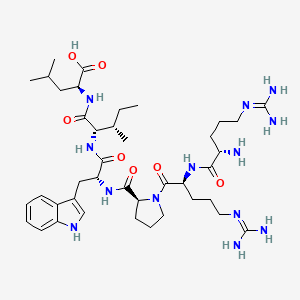
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
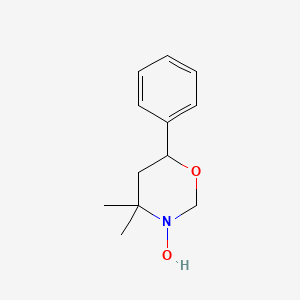
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
